- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors, Archives of Pharmacal Research, 2016, 39(4), 453-464

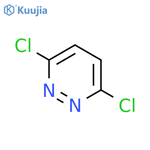

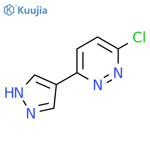

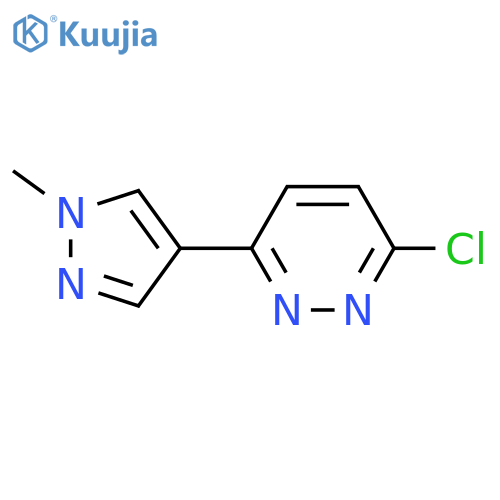

Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)

943541-20-6 structure

Productnaam:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

CAS-nummer:943541-20-6

MF:C8H7ClN4

MW:194.620979547501

MDL:MFCD16109166

CID:1039650

PubChem ID:54595607

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Chemische en fysische eigenschappen

Naam en identificatie

-

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

- 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)

- MFCD16109166

- SCHEMBL509162

- SY116190

- AKOS011063777

- 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine

- DA-00466

- 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine

- DS-4236

- LIRXMNGKIROHGY-UHFFFAOYSA-N

- A1-02973

- Z871789894

- 943541-20-6

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine

- CS-B1038

- EN300-91412

- 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine

- DTXSID90712423

-

- MDL: MFCD16109166

- Inchi: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3

- InChI-sleutel: LIRXMNGKIROHGY-UHFFFAOYSA-N

- LACHT: ClC1C=CC(C2=CN(C)N=C2)=NN=1

Berekende eigenschappen

- Exacte massa: 194.0359239g/mol

- Monoisotopische massa: 194.0359239g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 4

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 1

- Complexiteit: 178

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 0.8

- Topologisch pooloppervlak: 43.6Ų

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H319-H335

- Waarschuwingsverklaring: P261-P305+P351+P338

- Opslagvoorwaarde:Inert atmosphere,2-8°C

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-5G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 5g |

¥ 3,801.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-1G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 1g |

¥ 1,267.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-10G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 10g |

¥ 6,309.00 | 2023-04-12 | |

| Enamine | EN300-91412-1.0g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 1.0g |

$314.0 | 2025-02-21 | |

| Chemenu | CM102368-1g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95+% | 1g |

$265 | 2021-08-06 | |

| Alichem | A029183747-5g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 5g |

$693.00 | 2023-08-31 | |

| Alichem | A029183747-25g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 25g |

$2377.48 | 2023-08-31 | |

| Enamine | EN300-91412-0.25g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 0.25g |

$116.0 | 2025-02-21 | |

| Enamine | EN300-91412-0.5g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 0.5g |

$218.0 | 2025-02-21 | |

| Chemenu | CM102368-5g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95%+ | 5g |

$217 | 2024-07-19 |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 5 h, 90 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 2.5 h, 80 °C; 80 °C → rt

Referentie

- Preparation of triazolopyridazine protein kinase modulators, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C

Referentie

- Preparation of pyridazinones as antitumor agents, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

Referentie

- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ; 20 min, rt; rt → 0 °C

1.2 0 °C; overnight, 0 °C → rt

1.2 0 °C; overnight, 0 °C → rt

Referentie

- 1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

Referentie

- Preparation of pyridazinones as antitumor agents, Germany, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 10 h, 90 °C

Referentie

- Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer, China, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Benzyltriethylammonium chloride , Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 16 h, 65 °C; 65 °C → 60 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C

Referentie

- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 16 h, 80 °C

Referentie

- Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ; 1 min, rt

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C

Referentie

- Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 5 h, 100 °C

Referentie

- Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt

Referentie

- Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 4 h, 80 °C

Referentie

- Preparation of bicyclic triazoles as protein kinase modulators, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, rt → 80 °C

Referentie

- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Sodium carbonate Solvents: Methanol ; rt; rt → 50 °C; 2 h, 40 - 50 °C

1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C

1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt

1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C

1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt

Referentie

- Preparation method of pyrazole compound and its intermediates, China, , ,

Productiemethode 16

Reactievoorwaarden

Referentie

- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, Germany, , ,

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 10 h, 80 °C

Referentie

- Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer, China, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C

Referentie

- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, World Intellectual Property Organization, , ,

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials

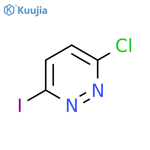

- 3,6-Dichloropyridazine

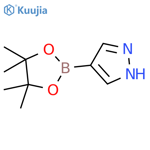

- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

- 3-Chloro-6-Iodopyridazine

- 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

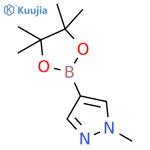

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Gerelateerde literatuur

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine) Gerelateerde producten

- 1707605-75-1(3-Ethynyl-6-pyrrolidin-1-yl-pyridazine)

- 823829-30-7(1-4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-ylazepane)

- 40572-71-2(L-threo-Methylphenidate)

- 2172196-14-2(4-(aminomethyl)-1H-indole-3-carbaldehyde)

- 64761-70-2(Thieno[3,2-c]isothiazole)

- 155587-61-4(Methyl 4-chloro-5-methoxybenzofuran-2-carboxylate)

- 1562181-94-5(3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol)

- 24071-99-6(Ethyl 5-oxononanoate)

- 2228468-93-5(3-(4-chloro-2-methylphenyl)methyl-3-methoxyazetidine)

- 1998973-52-6(3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanamide)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):179.0